molecular formula C20H22N4O10S B1668365 Cefuroxime axetil CAS No. 64544-07-6

Cefuroxime axetil

Cat. No. B1668365
CAS RN: 64544-07-6
M. Wt: 510.5 g/mol
InChI Key: KEJCWVGMRLCZQQ-PVEAIVIGSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cefuroxime axetil is a second-generation oral cephalosporin antibiotic. It is an acetoxyethyl ester prodrug of cefuroxime, which is effective orally . It is used to treat a wide variety of bacterial infections . This medication belongs to the class of medicines known as cephalosporin antibiotics. It works by killing bacteria or preventing their growth .


Synthesis Analysis

This compound is a significantly used drug in formulation. A study aimed to prepare a nanosuspension of this compound, a poorly water-soluble drug, using an antisolvent precipitation method, followed by ultrasonication .


Molecular Structure Analysis

The molecular structure of this compound was analyzed using various techniques such as scanning electron microscopy (SEM), Fourier transform infrared spectrophotometry (FTIR), powder X-ray diffraction (XRD), differential scanning calorimetry (DSC), and zeta potential analysis .


Physical And Chemical Properties Analysis

This compound is a poorly water-soluble drug . The physical and chemical properties of this compound were analyzed using various techniques such as scanning electron microscopy (SEM), Fourier transform infrared spectrophotometry (FTIR), powder X-ray diffraction (XRD), differential scanning calorimetry (DSC), and zeta potential analysis .

Scientific Research Applications

Antibacterial Spectrum and Effectiveness

Cefuroxime axetil exhibits potent in vitro antibacterial activity against a wide range of gram-positive and gram-negative organisms. This activity is particularly relevant for pathogens commonly associated with community-acquired infections. Clinical trials have confirmed its effectiveness in treating upper and lower respiratory tract infections, indicating its role as a valuable option in managing such conditions (Scott, Ormrod, & Goa, 2001).

Pharmacokinetic Profile

The pharmacokinetic attributes of this compound facilitate convenient twice-daily administration. This ease of administration, combined with its broad antibacterial spectrum, underscores its utility in empirical therapy for a range of community-acquired infections, including those where beta-lactamase-producing strains are implicated (Scott, Ormrod, & Goa, 2001).

Application in Lyme Disease

This compound's efficacy extends to treating erythema migrans associated with early Lyme disease, showcasing its versatility in addressing tick-borne infections. This application is particularly important given the increasing incidence of Lyme disease in various regions (Scott, Ormrod, & Goa, 2001).

Analytical Methods

Developing precise analytical methods for this compound in pharmaceutical formulations and biological fluids underscores its significance in therapeutic monitoring and quality control. Liquid chromatography and flow injection analysis techniques have been validated for this purpose, highlighting the ongoing research to ensure the efficacy and safety of this compound (Can, Altiokka, & Aboul‐Enein, 2006).

Radiopharmaceutical Development

Innovative research has explored labeling this compound with 99mTc for potential diagnostic applications. Such advancements could open new avenues for utilizing this compound beyond its therapeutic applications, demonstrating its versatility in medical research (Lambrecht, Durkan, & Unak, 2008).

Mechanism of Action

Cefuroxime axetil, also known as (+/-)-Cefuroxime axetil, (E)-, Zinnat, XSL6I3SB26, or (E)-Cefuroxime axetil, is a broad-spectrum antibiotic used in the treatment of various bacterial infections . This article will delve into the mechanism of action of this compound, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.

Target of Action

This compound primarily targets specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins play a crucial role in the synthesis of the bacterial cell wall, a critical component for bacterial survival .

Mode of Action

This compound, like other beta-lactam antibiotics, inhibits the third and last stage of bacterial cell wall synthesis by binding to the PBPs . This binding disrupts the cell wall structure, leading to bacterial cell death .

Biochemical Pathways

The action of this compound affects the biochemical pathway responsible for bacterial cell wall synthesis. By binding to the PBPs, it inhibits the cross-linking of peptidoglycan chains, a critical step in cell wall biosynthesis . This disruption in the pathway leads to cell wall weakening and eventual bacterial cell lysis .

Pharmacokinetics

This compound is a prodrug, which means it is converted into its active form, cefuroxime, in the body . After oral administration, it is absorbed from the gastrointestinal tract and rapidly hydrolyzed by nonspecific esterases in the intestinal mucosa and blood to cefuroxime . The bioavailability of this compound tablets increases from 37% to 52% when taken after food . Approximately 50% of serum cefuroxime is bound to protein .

Result of Action

The primary result of this compound’s action is the death of bacterial cells. By inhibiting cell wall synthesis, it causes the bacterial cell wall to weaken, leading to cell lysis and death . This results in the eradication of the bacterial infection.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its absorption can be affected by the presence of food in the gastrointestinal tract, with absorption being greater when taken after food . Additionally, the drug’s effectiveness can be influenced by factors such as pH and the presence of other substances in the body .

Safety and Hazards

Cefuroxime axetil is contraindicated in patients with a known hypersensitivity (e.g., anaphylaxis) to this compound or to other β-lactam antibacterial drugs (e.g., penicillins and cephalosporins) . Overdosage of cephalosporins can cause cerebral irritation leading to convulsions or encephalopathy .

Future Directions

The future directions for Cefuroxime axetil involve improving its oral bioavailability. A study has shown that a nanosuspension of this compound prepared using an antisolvent precipitation method, followed by ultrasonication, showed a 10.98-fold improvement in the oral bioavailability of this compound .

properties

{ "Design of the Synthesis Pathway": "Cefuroxime axetil can be synthesized through a multistep process starting with 7-aminocephalosporanic acid (7-ACA) as the precursor. The synthesis involves acylation of 7-ACA with acetic anhydride to form cefuroxime, which is subsequently esterified with 2-(2-furyl)acetic acid to produce cefuroxime axetil.", "Starting Materials": [ "7-aminocephalosporanic acid", "Acetic anhydride", "2-(2-furyl)acetic acid", "Sodium bicarbonate", "Methanol", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Acylation of 7-ACA with acetic anhydride in the presence of sodium bicarbonate to form cefuroxime.", "Step 2: Esterification of cefuroxime with 2-(2-furyl)acetic acid in methanol and ethyl acetate mixture to produce cefuroxime axetil.", "Step 3: Isolation of cefuroxime axetil by filtration and drying.", "Step 4: Purification of cefuroxime axetil by recrystallization in water." ] }

CAS RN

64544-07-6

Molecular Formula

C20H22N4O10S

Molecular Weight

510.5 g/mol

IUPAC Name

1-acetyloxyethyl (6S,7S)-3-(carbamoyloxymethyl)-7-[[(2Z)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C20H22N4O10S/c1-9(25)33-10(2)34-19(28)15-11(7-32-20(21)29)8-35-18-14(17(27)24(15)18)22-16(26)13(23-30-3)12-5-4-6-31-12/h4-6,10,14,18H,7-8H2,1-3H3,(H2,21,29)(H,22,26)/b23-13-/t10?,14-,18-/m0/s1

InChI Key

KEJCWVGMRLCZQQ-PVEAIVIGSA-N

Isomeric SMILES

CC(OC(=O)C)OC(=O)C1=C(CS[C@@H]2N1C(=O)[C@@H]2NC(=O)/C(=N\OC)/C3=CC=CO3)COC(=O)N

SMILES

CC(OC(=O)C)OC(=O)C1=C(CSC2N1C(=O)C2NC(=O)C(=NOC)C3=CC=CO3)COC(=O)N

Canonical SMILES

CC(OC(=O)C)OC(=O)C1=C(CSC2N1C(=O)C2NC(=O)C(=NOC)C3=CC=CO3)COC(=O)N

Appearance

Solid powder

Color/Form

White to almost white crystalline powder
White powde

Other CAS RN

64544-07-6

Pictograms

Irritant; Health Hazard

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

Stable under recommended storage conditions.

solubility

Insoluble in water
Freely soluble in acetone;  sparingly soluble in chloroform, ethyl acetate, methanol;  slightly soluble in dehydrated alcohol. Insoluble in ether, wate

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

acetoxyethylcefuroxime
CCI 15641
CCI-15641
Ceftin
cefuroxime 1-acetoxyethyl ester
cefuroxime axetil
Zinnat

vapor_pressure

9.95X10-16 mm Hg at 25 °C (est)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cefuroxime axetil
Reactant of Route 2
Reactant of Route 2
Cefuroxime axetil
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Cefuroxime axetil
Reactant of Route 4
Reactant of Route 4
Cefuroxime axetil
Reactant of Route 5
Cefuroxime axetil
Reactant of Route 6
Cefuroxime axetil

Q & A

A: Cefuroxime axetil itself is a prodrug with no inherent antibacterial activity. [] It is hydrolyzed in vivo to cefuroxime, which acts as a bactericidal agent by inhibiting bacterial cell wall synthesis. [] Cefuroxime binds to penicillin-binding proteins (PBPs), enzymes responsible for the final stages of peptidoglycan synthesis. [] This binding disrupts the formation of the bacterial cell wall, leading to cell lysis and death. []

ANone: The molecular formula of this compound is C20H22N4O10S, and its molecular weight is 510.47 g/mol.

A: While the provided abstracts don't contain specific spectroscopic data, various techniques are used to characterize this compound. Researchers have employed DSC, XRPD, SEM, FT-IR, and Raman spectroscopy to identify and characterize amorphous and crystalline forms of this compound. []

ANone: this compound is a beta-lactam antibiotic and does not possess intrinsic catalytic properties. Its primary mechanism of action involves binding to and inhibiting bacterial enzymes (PBPs) involved in cell wall synthesis.

A: The formulation of this compound plays a crucial role in its stability. Studies highlight that the choice of excipients significantly influences the drug's degradation kinetics under different environmental conditions. [, ]

A: Inclusion complexation with hydroxypropyl-beta-cyclodextrin is a promising strategy to enhance the bioavailability and mask the bitter taste of this compound oral suspensions. [, ] This method forms inclusion complexes that improve solubility and dissolution rate, leading to better absorption. [, ]

A: Food intake has been shown to enhance the bioavailability of this compound. Studies in dogs demonstrated that food significantly increased the area under the curve (AUC) and peak plasma concentration (Cmax) of cefuroxime after oral administration of tablets. [] Similarly, in humans, taking this compound after a meal significantly increased its bioavailability compared to fasting conditions. [] This suggests that administering this compound with food can lead to higher drug exposure and potentially improve its efficacy.

A: this compound is a prodrug that is rapidly hydrolyzed to cefuroxime after absorption. [] Cefuroxime itself is primarily excreted unchanged in the urine. []

A: Yes, this compound is considered a broad-spectrum antibiotic effective against various Gram-positive and Gram-negative bacteria, including many beta-lactamase-producing strains. [] This broad spectrum of activity makes it a suitable choice for empirical treatment of community-acquired infections. []

A: Yes, clinical trials have demonstrated the efficacy of this compound in treating various infections, including upper and lower respiratory tract infections, urinary tract infections, skin infections, and early Lyme disease. [, , , , , , , , ] Its effectiveness is comparable to other commonly used antibiotics for these infections. [, , , , ]

A: Although this compound exhibits activity against a wide range of bacteria, resistance has been observed. The primary mechanism of resistance is the production of beta-lactamases, enzymes that hydrolyze the beta-lactam ring, rendering the antibiotic ineffective. [] Additionally, modifications in penicillin-binding proteins (PBPs) can also contribute to resistance. []

A: The research papers highlight that this compound is generally well-tolerated, with most adverse effects being mild to moderate and reversible. [] Gastrointestinal disturbances, such as diarrhea and nausea, are among the most frequently reported adverse events. [, ]

A: While the provided abstracts don't delve into specific drug delivery and targeting strategies for this compound, they emphasize the importance of optimizing its oral bioavailability. Efforts to enhance bioavailability often involve improving the drug's solubility and dissolution rate, such as through the formation of inclusion complexes with cyclodextrins. [, ]

A: High-performance liquid chromatography (HPLC) and UV spectrophotometry are frequently used for the quantification of this compound in both bulk form and pharmaceutical formulations. [, , , ] These methods offer high sensitivity and selectivity, enabling accurate determination of drug content.

ANone: The provided abstracts do not provide information regarding the environmental impact or degradation pathways of this compound. Further research is needed to understand the potential environmental fate and ecotoxicological effects of this antibiotic.

A: this compound exhibits low and erratic absorption in the fasted state, particularly in tablet form. [] This is likely due to its poor water solubility and slow dissolution rate in gastric fluids. [] Strategies such as inclusion complexation with hydroxypropyl-beta-cyclodextrin are employed to enhance its dissolution rate and improve bioavailability. [, ]

A: Analytical methods for this compound, such as HPLC, are validated according to ICH Q2B guidelines to ensure accuracy, precision, specificity, and robustness. [] These validation procedures are essential for ensuring the reliability and reproducibility of analytical data. []

A: Quality control of this compound involves various measures, including assay for content, uniformity of dosage units, and dissolution testing. [, ] These measures are crucial for guaranteeing the consistency, safety, and efficacy of the drug product.

A: While this compound is generally well-tolerated, like other beta-lactam antibiotics, it has the potential to elicit hypersensitivity reactions, ranging from mild skin rashes to severe anaphylaxis. [] These reactions are mediated by the immune system and can occur even in individuals with no prior exposure to the drug.

A: Several alternative antibiotics can be considered based on the specific infection and susceptibility patterns. Some common alternatives to this compound include amoxicillin/clavulanate, cefaclor, cefadroxil, cefixime, clarithromycin, doxycycline, and ciprofloxacin. [, , , , , , , , ] The choice of alternative depends on factors such as the patient's clinical condition, drug allergies, and local resistance patterns.

A: Research on this compound employs various tools and resources, including in vitro assays, animal models, clinical trials, analytical techniques (HPLC, UV spectrophotometry), and spectroscopic methods (DSC, XRPD, SEM, FT-IR, Raman spectroscopy). [, , , , , , , , ] Access to these resources is crucial for advancing our understanding of this antibiotic.

A: this compound was developed as a second-generation cephalosporin with improved oral bioavailability compared to earlier generations. [, ] Its broad-spectrum activity, favorable safety profile, and convenient twice-daily dosing led to its widespread use for various bacterial infections.

A: Research on this compound involves collaboration across multiple disciplines, including medicinal chemistry, pharmacology, microbiology, clinical medicine, pharmaceutics, and analytical chemistry. [, , , , , , , , ] This interdisciplinary approach is crucial for a comprehensive understanding of the drug's properties, efficacy, and safety.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.